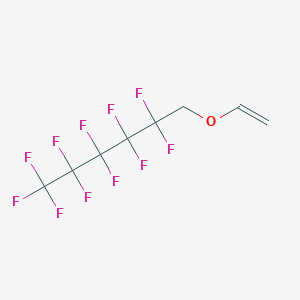
2,2'-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl is an organic compound with the molecular formula C52H44N2 and a molecular weight of 696.92 g/mol . This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. It is often used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl typically involves the reaction of biphenyl derivatives with N,N-di-p-tolylamine under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with arylboronic acids in the presence of a palladium catalyst and a base .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted biphenyl compounds .
Scientific Research Applications
2,2’-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is widely used in the development of OLEDs, organic photovoltaic cells, and other optoelectronic devices due to its excellent charge transport properties
Mechanism of Action
The mechanism of action of 2,2’-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl in optoelectronic devices involves its ability to transport charge carriers efficiently. The compound’s molecular structure allows for the formation of exciplexes and electromers, which are crucial for the emission of light in OLEDs. The energy transfer between the host and guest materials in these devices is facilitated by the compound’s high photoluminescence efficiency and favorable energy levels .
Comparison with Similar Compounds
Similar Compounds
Di-4-(N,N-di-p-tolyl-amino)-phenyl cyclohexane (TAPC): Similar in structure and used in optoelectronic devices.
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP): Another compound used in OLEDs with similar charge transport properties.
Tris(4-carbazoyl-9-ylphenyl)amine (TCTA): Known for its high efficiency in OLED applications.
Uniqueness
2,2’-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl stands out due to its high molecular weight and unique structural properties, which contribute to its superior performance in optoelectronic devices. Its ability to form stable exciplexes and electromers makes it particularly valuable in the development of high-efficiency OLEDs .
Properties
Molecular Formula |
C52H44N2 |
|---|---|
Molecular Weight |
696.9 g/mol |
IUPAC Name |
3-[2-[2-[3-(4-methyl-N-(4-methylphenyl)anilino)phenyl]phenyl]phenyl]-N,N-bis(4-methylphenyl)aniline |
InChI |
InChI=1S/C52H44N2/c1-37-19-27-43(28-20-37)53(44-29-21-38(2)22-30-44)47-13-9-11-41(35-47)49-15-5-7-17-51(49)52-18-8-6-16-50(52)42-12-10-14-48(36-42)54(45-31-23-39(3)24-32-45)46-33-25-40(4)26-34-46/h5-36H,1-4H3 |
InChI Key |
GFMFFNAOXIHABA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=CC(=C3)C4=CC=CC=C4C5=CC=CC=C5C6=CC(=CC=C6)N(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


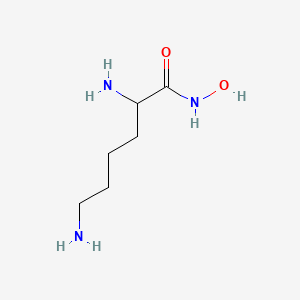

![5-Bromospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B12301446.png)

![2-[10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12301458.png)
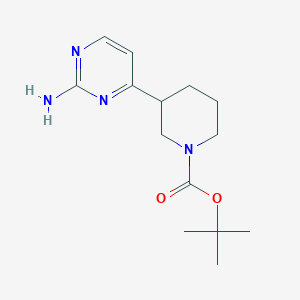
![9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy)-6-(methylthio)-,[R-(R*,R*)]-(9CI)](/img/structure/B12301470.png)
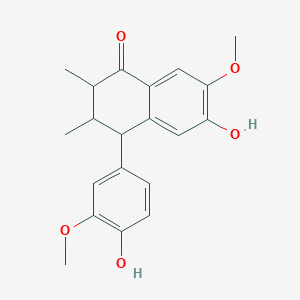
![2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301485.png)

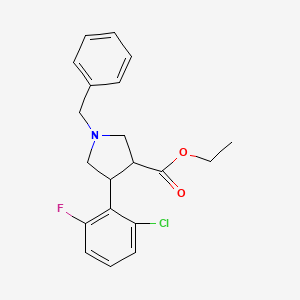

![9a-Methoxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12301519.png)
